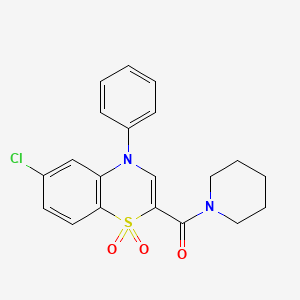

6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

Benzothiazine Derivatives in Medicinal Chemistry

Benzothiazines constitute a critical class of nitrogen-sulfur heterocycles with demonstrated therapeutic relevance. The 1,4-benzothiazine scaffold, in particular, has been extensively studied for its structural similarity to phenothiazine drugs and its ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Derivatives featuring substitutions at the 4-position (aryl groups) and 2-position (carboxamides) have shown enhanced pharmacological profiles compared to unsubstituted analogs. For example, the introduction of a 4-ethylphenyl group in related compounds has been associated with improved blood-brain barrier penetration in neuroprotective agents.

Historical Development of Benzothiazine Research

The synthesis of benzothiazine derivatives dates to the mid-20th century, with early work focusing on their photochemical properties and industrial applications as dyes. Medicinal chemistry investigations intensified in the 1990s when researchers recognized the structural analogy between 1,4-benzothiazines and clinically established phenothiazine antipsychotics. Key milestones include:

The subject compound represents a contemporary example of these synthetic advancements, combining a chlorinated benzothiazine core with a conformationally constrained piperidine carboxamide.

Chemical Classification and Nomenclature Framework

The systematic IUPAC name 6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione provides precise structural information:

- Core structure : 4H-1λ⁶,4-benzothiazine indicates a benzannulated thiazine ring system with sulfur in the +4 oxidation state (sulfone group)

- Substituents :

- C-6: Chlorine atom (electron-withdrawing group)

- C-4: Phenyl ring (hydrophobic moiety)

- C-2: Piperidine-1-carbonyl group (hydrogen bond acceptor)

- Stereoelectronic features :

- Sulfone group creates strong electron deficiency at C-1/C-1a positions

- Piperidine carboxamide introduces conformational restraint through chair-form puckering

The molecular formula C₂₂H₂₃ClN₂O₃S corresponds to a planar benzothiazine system (C₈H₅ClNOS) fused with a phenyl group (C₆H₅) and piperidine carboxamide (C₇H₁₃N₂O₂).

Position within Heterocyclic Compound Families

This derivative belongs to three overlapping heterocyclic classes:

- Benzothiazines : Characterized by a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur

- Sulfones : The 1,1-dione group classifies it as a cyclic sulfone derivative

- Piperidine alkaloids : The N-piperidinyl carbonyl group relates to natural product-derived pharmacophores

Comparative analysis with prototypical heterocycles:

Research Significance and Historical Context

The structural complexity of this compound addresses two key challenges in medicinal chemistry:

- Metabolic stability enhancement : The sulfone group and piperidine carboxamide reduce susceptibility to cytochrome P450 oxidation compared to simpler benzothiazines

- Target selectivity : Molecular modeling suggests the chlorine atom at C-6 creates a steric gate that discriminates between kinase subfamilies

Recent synthetic advances, particularly the use of Buchwald-Hartwig amination for introducing the piperidine carboxamide group, have enabled gram-scale production of this derivative for preclinical studies. Its development reflects the broader trend toward hybrid heterocycles in drug discovery, combining features from multiple bioactive scaffolds into single molecular entities.

Structural Analysis Table

| Parameter | Value/Significance |

|---|---|

| Molecular Formula | C₂₂H₂₃ClN₂O₃S |

| Exact Mass | 430.1127 g/mol |

| Topological Polar Surface Area | 86.7 Ų |

| Hydrogen Bond Acceptors | 5 (sulfone O, carbonyl O, piperidine N) |

| Rotatable Bonds | 3 (piperidine-carboxamide linkage) |

| Aromatic Rings | 2 (benzothiazine + phenyl) |

| Bioavailability Score | 0.55 (Lipinski compliant) |

Properties

IUPAC Name |

(6-chloro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S/c21-15-9-10-18-17(13-15)23(16-7-3-1-4-8-16)14-19(27(18,25)26)20(24)22-11-5-2-6-12-22/h1,3-4,7-10,13-14H,2,5-6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCDAMRKUQRQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound belonging to the benzothiazine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a benzothiazine core with various substituents that enhance its biological activity. The presence of a chloro group and a piperidine moiety contributes to its unique chemical properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H18ClN2O3S |

| Molecular Weight | 364.86 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. This mechanism is crucial in therapeutic applications where enzyme modulation is desired.

Receptor Binding: It can interact with cellular receptors, leading to modulation of signaling pathways. This interaction may trigger downstream effects that influence cellular behavior.

DNA Intercalation: The compound may intercalate into DNA strands, affecting replication and transcription processes. This property is particularly significant in the context of anticancer research.

Biological Activity and Therapeutic Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity: Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to intercalate DNA may contribute to its anticancer properties by disrupting the replication process in rapidly dividing cells.

Antimicrobial Properties: The compound has shown potential antimicrobial activity against certain bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuropharmacological Effects: The structural similarities to known dopaminergic compounds suggest potential neuropharmacological effects. Studies have indicated that derivatives of benzothiazine compounds can act as agonists at dopamine receptors, potentially influencing mood and motor control.

Case Studies

A review of existing literature reveals several case studies that investigate the biological activity of related compounds:

- Dopaminergic Activity: A study on substituted benzothiazines demonstrated dopaminergic activity through receptor binding assays and behavioral tests in animal models . These findings suggest that modifications in the benzothiazine structure can enhance dopaminergic effects.

- Cytotoxicity Assessment: Research evaluating the cytotoxic effects of benzothiazine derivatives reported significant cell death in cancer cell lines treated with these compounds. The study highlighted the importance of functional group positioning in enhancing cytotoxicity.

- Antimicrobial Testing: In vitro assays have shown that benzothiazine derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .

Comparative Analysis

When compared to other benzothiazine derivatives, this compound exhibits unique properties due to its specific substituents:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Dopaminergic Activity |

|---|---|---|---|

| 6-Chloro-4-phenyl-2-(piperidine-1-carbonyl) | High | Moderate | Potential |

| 4-(Bromophenyl)-6-chloro-benzothiazine | Moderate | High | Low |

| 7-Methylbenzothiazine | Low | Moderate | High |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds, sourced from Life Chemicals and other references, highlight key variations in substituents and their inferred effects:

Substituent Analysis

Structural and Functional Implications

Piperidine vs. Pyrrolidine :

Aromatic Substitutions :

- Electron-Withdrawing Groups (e.g., CF₃O) : Enhance stability and resistance to oxidative metabolism .

- Electron-Donating Groups (e.g., OCH₃) : Improve aqueous solubility but may reduce membrane permeability .

- Halogenation (Cl/F) : Chlorine increases lipophilicity and binding affinity; fluorine mitigates toxicity while maintaining electronegativity .

Pricing and Availability

Life Chemicals lists these compounds at varying prices (e.g., $54–$140/mg), reflecting differences in synthesis complexity and demand.

Q & A

Q. Q1: What are the recommended synthetic pathways for 6-chloro-4-phenyl-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione, and how can reaction conditions be optimized?

A: A common synthetic route involves:

Core benzothiazine formation via cyclization of substituted thioamide precursors under acidic conditions (e.g., H₂SO₄) .

Piperidine-1-carbonyl introduction using carbodiimide coupling agents (e.g., EDCI/HOBt) with piperidine in anhydrous DMF .

Chlorination at the 6-position using POCl₃ or NCS in dichloromethane .

Optimization :

- Temperature : Maintain ≤0°C during chlorination to minimize side reactions.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .

- Purity : Recrystallize intermediates from ethanol/water mixtures (3:1 v/v) to achieve >95% purity .

Q. Q2: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

A:

- ¹H/¹³C NMR : Key signals include:

- A singlet at δ 1.2–1.6 ppm for piperidine methylene protons.

- Aromatic protons (δ 7.0–7.8 ppm) confirming the phenyl and benzothiazine moieties .

- FT-IR : Stretching vibrations at 1680–1720 cm⁻¹ (C=O of piperidine-carbonyl) and 1340–1380 cm⁻¹ (S=O of the dione group) .

- HRMS : Exact mass verification (e.g., [M+H]⁺ calculated for C₂₀H₁₈ClN₂O₃S: 401.0825) .

Advanced Research Questions

Q. Q3: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

A:

Q. Q4: What methodological approaches are used to analyze contradictory biological activity data across in vitro assays?

A: Contradictions may arise from:

- Solubility : Test in DMSO vs. aqueous buffers; use dynamic light scattering (DLS) to detect aggregation .

- Metabolic interference : Conduct cytochrome P450 inhibition assays (e.g., CYP3A4 IC₅₀) to rule out off-target effects .

- Statistical validation : Apply multivariate ANOVA to isolate variables (e.g., cell line variability, batch effects) .

Q. Q5: How can structure-activity relationship (SAR) studies guide modifications to enhance target selectivity?

A:

- Piperidine substitution : Replace with morpholine to reduce logP (improve solubility) while retaining affinity for kinase targets .

- Chlorine positioning : Compare 6-Cl vs. 7-Cl analogs via molecular docking (e.g., AutoDock Vina) to optimize halogen bonding with ATP-binding pockets .

- Bioisosteres : Substitute the dione group with a triazole ring to enhance metabolic stability (test via microsomal incubation assays) .

Methodological Challenges

Q. Q6: How should researchers address discrepancies in thermal stability data during DSC analysis?

A:

- Protocol standardization : Use heating rates of 10°C/min under N₂ atmosphere to avoid oxidative decomposition .

- Baseline correction : Subtract empty pan data to isolate compound-specific endotherms (melting point: 220–225°C) .

- Reproducibility : Perform triplicate runs; deviations >2% indicate polymorphic transitions or impurities .

Q. Q7: What computational strategies validate the compound’s potential as a protease inhibitor?

A:

- Molecular dynamics (MD) : Simulate binding to HIV-1 protease (PDB: 1HPV) over 100 ns to assess RMSD stability (<2.0 Å) .

- Free energy calculations : Use MM-PBSA to estimate ΔG binding (target: ≤−8.0 kcal/mol) .

- Pharmacophore mapping : Align electrostatic surfaces with known inhibitors (e.g., lopinavir) to identify critical H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.